

In Vivo Efficacy of BMS-711939 in Preclinical Models: A Technical Guide

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Compound of Interest		
Compound Name:	BMS711939	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist. The data herein is compiled from published preclinical studies and is intended to provide a comprehensive resource for professionals in drug development and metabolic disease research.

Core Mechanism of Action: PPARα Agonism

BMS-711939 exerts its therapeutic effects by activating PPAR α , a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1] Activation of PPAR α leads to the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein assembly, and transport, ultimately resulting in a beneficial modulation of the lipid profile.

Data Presentation: Summary of In Vivo Efficacy

The in vivo efficacy of BMS-711939 has been evaluated in two key preclinical models of dyslipidemia: human apolipoprotein A-I (ApoA1) transgenic mice and high-fat diet-fed Syrian golden hamsters. The quantitative outcomes of these studies are summarized below.

Table 1: Efficacy of BMS-711939 in Human ApoA1 Transgenic Mice



Dose (mg/kg/day)	Change in HDLc	Change in ApoA1	Statistical Significance (p- value)
3	-	↑ ~100%	< 0.05
10	↑ ~120%	↑ ~180%	< 0.05
30	↑ ~130%	↑ ~200%	< 0.05

HDLc: High-density lipoprotein cholesterol; ApoA1: Apolipoprotein A-I. Data reflects 10 days of oral administration.

Table 2: Efficacy of BMS-711939 in Fat-Fed Dyslipidemic

Hamsters

Dose (mg/kg/day)	Change in Triglycerides	Change in LDLc	Statistical Significance (p- value)
1	↓ ~50%	↓ ~40%	< 0.05
3	↓ ~80%	↓ ~70%	< 0.05
10	↓ ~94%	↓ ~89%	< 0.05

LDLc: Low-density lipoprotein cholesterol. Data reflects 21 days of oral administration.

Table 3: Pharmacokinetic Parameters of BMS-711939 in

Preclinical Species

Species	Clearance (mL/min/kg)	Half-life (h)	Oral Bioavailability (%)
Mouse	Low	1.8	-
Rat	Low	-	100
Dog	Moderate	-	59
Monkey (Cynomolgus)	Low	26.3	-



Experimental Protocols Human ApoA1 Transgenic Mouse Model

- Animal Model: Male or female human ApoA1 transgenic mice are used. These mice are genetically engineered to express the human ApoA1 gene, making them a relevant model for studying agents that modulate HDLc.
- Housing and Acclimation: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum. A period of acclimation is allowed before the start of the experiment.
- Drug Administration: BMS-711939 is formulated for oral administration. While the exact
 vehicle composition is not always detailed in publications, a common practice involves
 suspending the compound in a vehicle such as 0.5% methylcellulose or a mixture of
 polyethylene glycol, Tween 80, and saline. The compound is administered once daily via oral
 gavage for a period of 10 days.
- Blood Sampling and Analysis: At the end of the treatment period, animals are fasted for approximately 4 hours before blood is collected, typically via cardiac puncture under anesthesia. Plasma is separated by centrifugation. Plasma levels of HDLc and ApoA1 are determined using standard commercially available enzymatic and immunoassay kits.

High-Fat Diet-Induced Dyslipidemia in Syrian Golden Hamsters

- Animal Model: Male Syrian golden hamsters are chosen due to their lipid metabolism being more similar to humans than that of mice and rats.
- Diet-Induced Dyslipidemia: To induce a dyslipidemic state, hamsters are fed a high-fat, high-fructose, and high-cholesterol diet for a specified period before and during the treatment. The exact composition of these diets can vary but typically contains elevated levels of fat (e.g., 10-20% by weight), fructose (e.g., 40-60% of carbohydrates), and cholesterol (e.g., 0.1-0.5%).
- Drug Administration: BMS-711939 is administered orally once daily for 21 days. The formulation is prepared similarly to that used in the mouse studies to ensure consistent

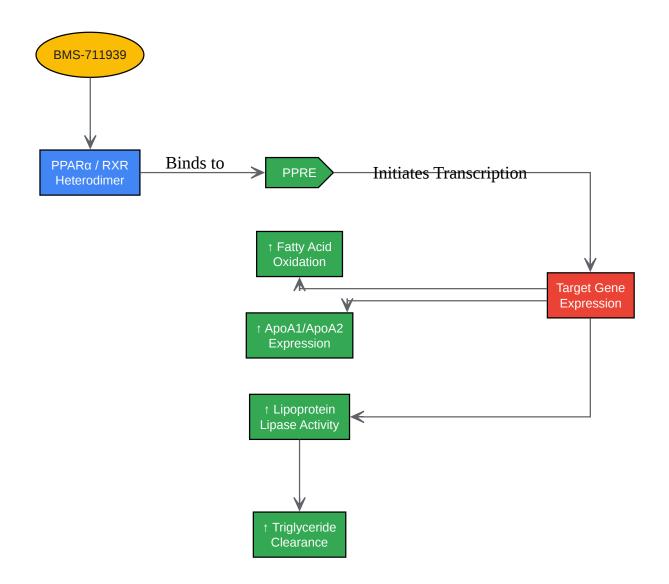


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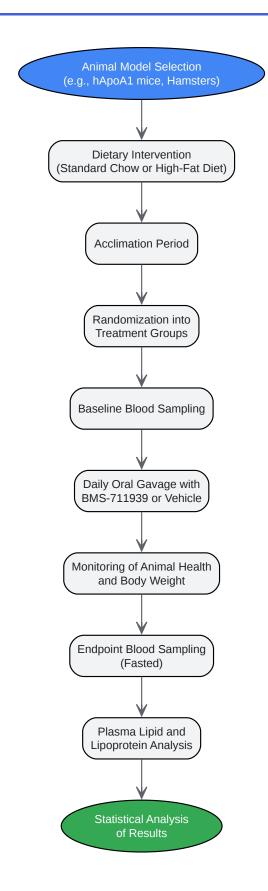
 Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the study after a fasting period. Plasma is analyzed for triglycerides and LDLc levels using standard biochemical assays.

Mandatory Visualizations Signaling Pathway of BMS-711939









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References

- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
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